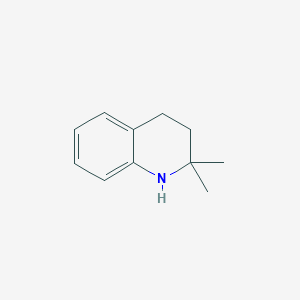

2,2-ジメチル-1,2,3,4-テトラヒドロキノリン

概要

説明

“2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is a type of 1,2,3,4-tetrahydroquinoline, which is a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves several methods . One method includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . Domino reactions, also known as tandem or cascade reactions, have also been used for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” includes a 1,2,3,4-tetrahydroquinoline core with two methyl groups attached to the second carbon atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” include a molecular weight of 161.25 . It is a solid at room temperature and should be stored in a refrigerator .

科学的研究の応用

神経変性疾患の薬物開発

テトラヒドロキノリン誘導体は、アルツハイマー病などの神経変性疾患の治療における潜在的な薬物開発のために研究されてきました。 クリオキノールなどの化合物は、β-アミロイド線維における銅の酸化を阻害することができ、これは治療のための新しい薬物を設計する上で有望なアプローチです .

生物活性と天然物

テトラヒドロキノリン(THQ)部分は、さまざまな生物活性を示すさまざまな天然物に存在します。 これは、医薬品化学における重要性を示す、生体有用性を備えたより複雑な分子の重要な前駆体として使用されます .

複雑な分子の合成

最近の文献では、ドミノ反応を使用したテトラヒドロキノリンの合成アプローチが強調されています。 これらの方法は、化学合成や医薬品でさまざまな用途があり得る複雑な分子を作成するために不可欠です .

多成分反応

テトラヒドロイソキノリンの官能基化のための多成分反応に大きな進展がありました。 これらの反応は、創薬および開発における潜在的な用途を持つ多様な分子構造を作成するために重要です .

Safety and Hazards

将来の方向性

The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .

特性

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVRDLFDNAGZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542207 | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20364-30-1 | |

| Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

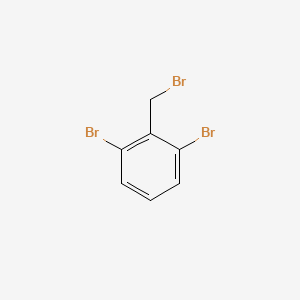

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

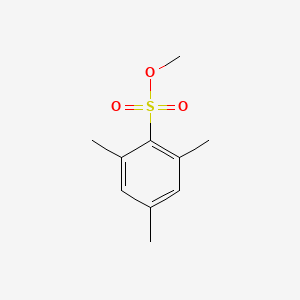

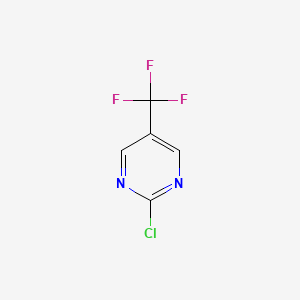

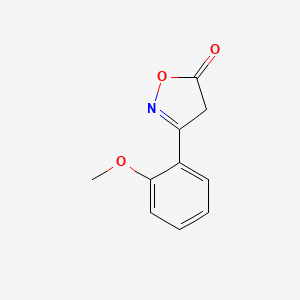

Feasible Synthetic Routes

Q & A

Q1: What are the established synthetic routes to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones, and what challenges are associated with them?

A1: [] Researchers have explored several synthetic pathways for 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones. These include:

Q2: How can the structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline be modified to influence its photophysical properties, and what potential advantages do these modifications offer?

A2: [] Researchers successfully synthesized "reduced" coumarin dyes incorporating an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. These dyes, emitting in the blue, green, and red regions, were compared to their 1,2-dihydroquinoline analogs. Results showed that the "reduced coumarins" demonstrated enhanced photostability and brightness compared to their counterparts. This finding highlights the impact of structural modifications on the photophysical properties of this class of compounds, paving the way for their potential use in fluorescence microscopy and other applications demanding high photostability.

Q3: Can N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines be used as a precursor for the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, and what factors influence the reaction outcome?

A3: [] Yes, N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, synthesized through the dilithation of N-tert-butoxycarbonylanilines and subsequent reaction with 4-bromo-2-methyl-2-butene, can be utilized as precursors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)

![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)